Methyltriphenylphosphonium

Overview

Description

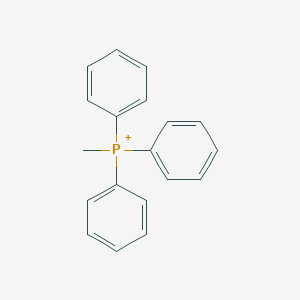

Methyltriphenylphosphonium, also known as this compound, is a useful research compound. Its molecular formula is C19H18P+ and its molecular weight is 277.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Trityl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyltriphenylphosphonium (TPMP) is a quaternary ammonium compound that has garnered significant attention in biomedical research, particularly for its role in mitochondrial studies. This compound is primarily known for its ability to accumulate in mitochondria, making it a valuable tool for probing mitochondrial function and investigating various biological activities.

TPMP functions as a mitochondrial probe, and its uptake is governed by the Nernst equation, which describes how charged species accumulate in negatively charged compartments like mitochondria. The compound's lipophilic nature enhances its accumulation and biological activity within these organelles. Notably, TPMP has been shown to inhibit the activity of several key enzymes involved in the Krebs cycle, particularly the 2-oxoglutarate dehydrogenase complex (OGDHC), with an estimated IC50 value of approximately 3.93 mM . This inhibition can significantly affect cellular respiration and metabolism.

Biological Effects

- Cellular Respiration : TPMP has been observed to progressively inhibit cellular respiration in various cell types without significantly affecting mitochondrial coupling. In permeabilized cells, this inhibition is primarily linked to NADH-linked respiration .

- Antiproliferative Activity : Research indicates that TPMP can induce apoptosis in cancer cells by causing mitochondrial depolarization and triggering permeability transition. For instance, studies have shown that TPMP derivatives lead to significant cytotoxic effects in breast carcinoma cells, highlighting their potential as anticancer agents .

- Antifungal Properties : TPMP derivatives have also been explored for their antifungal activity. Compounds modified with quaternary phosphonium groups exhibited superior antifungal properties compared to their unmodified counterparts, suggesting that these modifications enhance their efficacy against fungal pathogens .

Case Study 1: Mitochondrial Function Probing

In a study utilizing TPMP as a mitochondrial probe, researchers demonstrated its effectiveness in measuring mitochondrial membrane potential and assessing respiratory function in isolated mitochondria. The results indicated that TPMP could disrupt normal mitochondrial functions by inhibiting key respiratory enzymes .

Case Study 2: Cancer Cell Apoptosis

Another study focused on the antiproliferative effects of TPMP on human breast cancer cells (MDA-MB-231). The findings revealed that TPMP treatment led to rapid mitochondrial depolarization and subsequent apoptosis, suggesting a mechanism reliant on mitochondrial dysfunction as a therapeutic target .

Data Table: Summary of Biological Activities

| Activity | Effect | IC50 Value |

|---|---|---|

| Inhibition of OGDHC | Mixed inhibition affecting cellular respiration | 3.93 mM |

| Induction of apoptosis | Mitochondrial depolarization in cancer cells | Not specified |

| Antifungal activity | Enhanced efficacy against fungal pathogens | Not specified |

Scientific Research Applications

Chemical Synthesis Applications

1.1 Wittig Reaction

Methyltriphenylphosphonium bromide (MTPPB) is widely recognized for its role in the Wittig reaction, a key method for synthesizing alkenes. In this reaction, MTPPB acts as a phosphonium salt that reacts with carbonyl compounds to form alkenes through the formation of an intermediate ylide. This process is crucial for creating complex organic molecules in pharmaceutical and materials chemistry.

Table 1: Key Reactions Involving this compound Bromide

1.2 Deep Eutectic Solvents (DES)

Recent studies have explored the use of MTPPB in deep eutectic solvents, which are mixtures that can enhance solubility and reactivity. One notable application is the removal of glycerol from biodiesel, where MTPPB-based DESs demonstrated effectiveness in purifying palm-oil-based biodiesel by extracting free glycerol efficiently .

Biological Applications

2.1 Mitochondrial Targeting

This compound compounds are increasingly being investigated for their ability to selectively target mitochondria. This targeting is significant in developing therapies for diseases such as cancer and neurodegenerative disorders. The lipophilic nature of the triphenylphosphonium moiety allows these compounds to accumulate in mitochondria, where they can exert protective effects against oxidative stress and promote mitochondrial function .

Case Study: Mitochondrial Medicine

A review highlighted the potential of mitochondria-targeted agents (MTAs) based on triphenylphosphonium for treating neurodegenerative diseases. These agents can mitigate reactive oxygen species (ROS) and alter bioenergetics within cells, providing a novel therapeutic approach .

Antineoplastic Properties

MTPPB has been noted for its antineoplastic properties, making it a candidate for cancer treatment. Its ability to deliver therapeutic agents directly to cancer cells enhances the efficacy of treatment while minimizing side effects on healthy tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyltriphenylphosphonium salts, and how do reaction conditions influence yield and purity?

this compound salts are typically synthesized via nucleophilic substitution between triphenylphosphine and methyl halides (e.g., methyl iodide). Key variables include solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature (20–60°C), and reaction time (4–24 hours). For example, This compound iodide crystallizes in polar solvents with yields >85% under inert atmospheres . Characterization via H/P NMR and XRD confirms structural integrity, while thermal analysis (TGA/DSC) assesses stability up to 200°C .

Q. How can researchers mitigate safety risks when handling this compound compounds in laboratory settings?

this compound salts are hygroscopic and may release toxic phosphine oxides upon decomposition. Safety protocols include:

- Using fume hoods and PPE (nitrile gloves, lab coats, goggles).

- Storing compounds in airtight, desiccated containers to prevent hydrolysis.

- Neutralizing waste with dilute hydrogen peroxide before disposal .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- NMR Spectroscopy : P NMR identifies phosphorus environments (δ 20–25 ppm for quaternary phosphonium salts).

- XRD : Resolves crystal packing and counterion interactions.

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does this compound inhibit mitochondrial enzymes like 2-oxoglutarate dehydrogenase, and what experimental controls are needed to validate these findings?

this compound accumulates in mitochondria due to its lipophilic cationic nature, disrupting enzyme activity via electrostatic interactions with negatively charged active sites. To validate inhibition:

- Use isolated mitochondrial preparations to exclude cytosolic interference.

- Measure enzyme kinetics (e.g., , ) with/without inhibitors.

- Cross-validate with alternative probes (e.g., rotenone for complex I) to rule off-target effects .

Q. How should researchers address contradictions in reported toxicity profiles of this compound across in vitro and in vivo models?

Discrepancies arise from differences in bioavailability and metabolic clearance. For example:

- In vitro : High concentrations (≥10 µM) may disrupt membrane potentials in cell lines.

- In vivo : Rapid renal excretion in rodents reduces systemic toxicity.

Methodological recommendations : - Use physiologically relevant doses (calibrated via pharmacokinetic studies).

- Include positive controls (e.g., carbonyl cyanide m-chlorophenyl hydrazone) to benchmark mitochondrial effects .

Q. What strategies optimize this compound-based mitochondrial targeting in drug delivery systems?

- Structure-activity relationships : Modify alkyl chain length to balance lipophilicity and cationic charge.

- Co-delivery with antioxidants : Mitigate ROS generation during mitochondrial uptake.

- In vivo imaging : Track accumulation using F-labeled analogs via PET scans .

Q. Data Analysis and Literature Review

Q. How can systematic reviews evaluate the reliability of this compound data across heterogeneous studies?

Adopt the HPV Chemical Challenge Program framework :

- Prioritize peer-reviewed studies with explicit methodology (e.g., solvent systems, purity assays).

- Exclude datasets lacking controls (e.g., untreated mitochondrial preparations).

- Use tools like PRISMA flow diagrams to document search strategies and inclusion criteria .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

- Non-linear regression (e.g., Hill equation) to model IC values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Survival analysis (Kaplan-Meier curves) for in vivo chronic exposure studies .

Q. Experimental Design

Q. How should researchers design experiments to distinguish between specific and non-specific effects of this compound in cellular assays?

- Rescue experiments : Reintroduce functional enzymes (e.g., via plasmid transfection).

- Competitive inhibition assays : Titrate with substrates (e.g., α-ketoglutarate for 2-oxoglutarate dehydrogenase).

- Orthogonal validation : Combine enzymatic assays with siRNA knockdowns .

Q. What criteria define a robust hypothesis when investigating this compound’s role in oxidative stress?

Apply the FINER framework :

- Feasible : Use measurable endpoints (e.g., ROS levels via DCFDA fluorescence).

- Novel : Explore understudied pathways (e.g., crosstalk with ER stress).

- Ethical : Adhere to cytotoxicity thresholds (e.g., ≤IC for primary cell lines) .

Q. Tables

Table 1. Key Physicochemical Properties of this compound Iodide

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 245–247°C | DSC | |

| Solubility (HO) | 1.2 g/L (20°C) | Gravimetric analysis | |

| logP (Octanol-Water) | 3.8 | HPLC |

Table 2. Common Contaminants in this compound Synthesis

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| Triphenylphosphine Oxide | Incomplete alkylation | Recrystallization in EtOH/HO |

| Methyl Iodide | Excess reagent | Vacuum distillation |

Properties

IUPAC Name |

methyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFQCTBZOPUVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1779-49-3 (bromide) | |

| Record name | Triphenylmethylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20166591 | |

| Record name | Triphenylmethylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-74-0 | |

| Record name | Triphenylmethylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylmethylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLTRIPHENYLPHOSPHONIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05G6U0TXS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.